molecular formula C24H27N3O5 B394935 1,3-bis[(4-methoxyphenyl)methyl]-2-(5-nitrofuran-2-yl)-1,3-diazinane

1,3-bis[(4-methoxyphenyl)methyl]-2-(5-nitrofuran-2-yl)-1,3-diazinane

Cat. No.: B394935
M. Wt: 437.5g/mol
InChI Key: JTAYDDBVTLOJER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-bis[(4-methoxyphenyl)methyl]-2-(5-nitrofuran-2-yl)-1,3-diazinane is a synthetic organic compound characterized by its complex structure, which includes methoxybenzyl groups, a nitrofuran moiety, and a hexahydropyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-bis[(4-methoxyphenyl)methyl]-2-(5-nitrofuran-2-yl)-1,3-diazinane typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Hexahydropyrimidine Ring: This can be achieved through the condensation of appropriate aldehydes with diamines under acidic or basic conditions.

    Introduction of the Methoxybenzyl Groups: This step often involves the alkylation of the hexahydropyrimidine intermediate with 4-methoxybenzyl halides in the presence of a base such as potassium carbonate.

    Attachment of the Nitrofuryl Group: The final step usually involves the coupling of the nitrofuran moiety to the hexahydropyrimidine core, which can be facilitated by nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as recrystallization or chromatography, and stringent control of reaction conditions to minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1,3-bis[(4-methoxyphenyl)methyl]-2-(5-nitrofuran-2-yl)-1,3-diazinane can undergo various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.

    Substitution: The methoxybenzyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are common.

    Substitution: Electrophiles such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

1,3-bis[(4-methoxyphenyl)methyl]-2-(5-nitrofuran-2-yl)-1,3-diazinane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Properties

Molecular Formula

C24H27N3O5

Molecular Weight

437.5g/mol

IUPAC Name

1,3-bis[(4-methoxyphenyl)methyl]-2-(5-nitrofuran-2-yl)-1,3-diazinane

InChI

InChI=1S/C24H27N3O5/c1-30-20-8-4-18(5-9-20)16-25-14-3-15-26(17-19-6-10-21(31-2)11-7-19)24(25)22-12-13-23(32-22)27(28)29/h4-13,24H,3,14-17H2,1-2H3

InChI Key

JTAYDDBVTLOJER-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CN2CCCN(C2C3=CC=C(O3)[N+](=O)[O-])CC4=CC=C(C=C4)OC

Canonical SMILES

COC1=CC=C(C=C1)CN2CCCN(C2C3=CC=C(O3)[N+](=O)[O-])CC4=CC=C(C=C4)OC

Origin of Product

United States

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